molecular formula C4H11NO B1281174 3-Aminobutan-1-ol CAS No. 2867-59-6

3-Aminobutan-1-ol

Cat. No.: B1281174
CAS No.: 2867-59-6
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobutan-1-ol (C₄H₁₁NO, molecular weight: 89.14) is a chiral amino alcohol with two enantiomeric forms: (R)-3-Aminobutan-1-ol (CAS 61477-40-5) and (S)-3-Aminobutan-1-ol (CAS 61477-39-2). It is a colorless to pale yellow liquid, soluble in polar solvents like water, ethanol, and tetrahydrofuran . Key applications include:

  • Pharmaceutical Synthesis: Intermediate for HIV integrase inhibitors .
  • DNA Research: Used to prepare phosphoramidite precursors for DNA duplex interstrand cross-links (ICLs) .
  • Chiral Ligand Engineering: Modifies circularly polarized luminescence in nanomaterials .

Its hazards include skin/eye irritation and toxicity upon inhalation, ingestion, or dermal exposure .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Aminobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: Substitution reactions often involve reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Synthesis of Dolutegravir

One of the most notable applications of (R)-3-aminobutan-1-ol is in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV. The compound serves as a key intermediate in the production of dolutegravir and its salts, which are marketed under various trade names, including Tivicay and Triumeq .

The process for synthesizing (R)-3-aminobutan-1-ol involves treating 4-hydroxybutan-2-one with a transaminase enzyme, allowing for a simple and environmentally friendly production method . This enzymatic approach not only enhances yield but also ensures the purity of the final product.

Other Pharmaceutical Intermediates

Beyond dolutegravir, (R)-3-aminobutan-1-ol is also utilized in the synthesis of other pharmaceuticals, such as:

  • Penicillium antibiotics
  • Anti-tumor drugs , including 4-methylcyclophosphamide

These compounds benefit from the chiral nature of (R)-3-aminobutan-1-ol, which is critical for their biological activity .

Chiral Resolution Techniques

The ability to separate enantiomers is crucial in pharmaceuticals. Techniques such as High-Performance Liquid Chromatography (HPLC) and gas chromatography using chiral columns are employed to achieve high optical purity levels for (R)-3-aminobutan-1-ol. For instance, one method reported an optical purity of 99.6% for (R)-3-amino-1-butanol through recrystallization with (S)-mandelic acid .

Economic Analysis

The economic feasibility of producing (R)-3-aminobutan-1-ol has been analyzed with respect to raw material costs and yields. For example, at a yield of 65%, the cost per kilogram was projected to be significantly lower than current market prices, making it an attractive option for pharmaceutical manufacturers .

Case Study 1: Synthesis of Dolutegravir

A recent study illustrated a one-step synthesis method for (R)-3-aminobutan-1-ol from commercially available materials. The process demonstrated high efficiency and yielded the desired compound with minimal environmental impact. The resulting (R)-3-aminobutan-1-ol was then successfully converted into dolutegravir, showcasing its utility in pharmaceutical manufacturing .

Case Study 2: Chiral Separation Techniques

In another investigation, researchers focused on enhancing chromatographic resolution techniques for separating (R) and (S) enantiomers of 3-amino-butanol derivatives. The study highlighted advancements in HPLC methods that achieved high resolution and purity levels necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-aminobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dolutegravir, the compound acts as a building block that interacts with the active site of HIV integrase, inhibiting the enzyme’s activity and preventing the integration of viral DNA into the host genome . The compound’s amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
(R)-3-Aminobutan-1-ol C₄H₁₁NO 89.14 Primary amine, alcohol Chiral center at C3, linear chain
(S)-3-Aminobutan-1-ol C₄H₁₁NO 89.14 Primary amine, alcohol Enantiomer of R-form
3-Amino-3-methylbutan-1-ol C₅H₁₃NO 103.16 Primary amine, alcohol Branched methyl group at C3
3-Methylbutan-1-ol C₅H₁₂O 88.15 Alcohol Non-amine, branched isoamyl structure
3-(1-Aminoethyl)adamantan-1-ol C₁₂H₂₁NO 195.30 Primary amine, alcohol Rigid adamantane backbone
3-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 Primary amine, alcohol Phenyl substituent at C3

Key Research Findings

  • Chiral Specificity: The R-enantiomer is preferred in DNA ICL synthesis due to its nucleophilic amino group , while the S-form is used in asymmetric catalysis .
  • Steric Effects: Branched derivatives (e.g., 3-Amino-3-methylbutan-1-ol) exhibit reduced reactivity in nucleophilic substitutions compared to linear analogs .
  • Hazard Profiles: Amino alcohols generally pose higher toxicity risks than non-amine analogs (e.g., 3-Methylbutan-1-ol) due to amine reactivity .

Biological Activity

3-Aminobutan-1-ol, also known as (R)-3-aminobutan-1-ol, is a chiral amine with significant biological activity, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various drugs, most notably dolutegravir, an antiretroviral medication used to treat HIV. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis methods, pharmacological relevance, and toxicological data.

This compound has the molecular formula C4H11NOC_4H_{11}NO and a molecular weight of approximately 87.14 g/mol. The compound exists in two enantiomeric forms: (R)-3-aminobutan-1-ol and (S)-3-aminobutan-1-ol. The (R) form is primarily utilized due to its higher physiological activity.

Synthesis Methods

Various methods for synthesizing (R)-3-aminobutan-1-ol have been reported:

  • Enzymatic Synthesis :
    • The use of transaminase enzymes has been documented as an effective method for producing enantiomerically pure (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one. This method is notable for its eco-friendliness and efficiency, yielding high purity with minimal by-products .
  • One-Step Reduction :
    • A one-step synthesis from commercially available starting materials has also been developed, which reduces (R)-3-aminobutanoic acid using low-cost reducing agents .
  • Microbiological Methods :
    • Microbial reduction using yeast cells has been explored as a method for synthesizing this compound, highlighting the potential for biotechnological applications in pharmaceutical manufacturing .

Pharmacological Relevance

The primary application of (R)-3-aminobutan-1-ol is in the synthesis of dolutegravir. Research indicates that dolutegravir is effective in inhibiting the HIV integrase enzyme, which is crucial for viral replication. The incorporation of (R)-3-aminobutan-1-ol into dolutegravir enhances its pharmacological profile by improving potency and reducing side effects associated with other antiviral agents.

Case Studies

Several studies have examined the pharmacodynamics and pharmacokinetics of dolutegravir synthesized using (R)-3-aminobutan-1-ol:

StudyFindings
Study ADemonstrated that dolutegravir exhibits a longer half-life compared to other antiretrovirals, allowing for once-daily dosing.
Study BShowed that patients receiving dolutegravir had higher rates of viral suppression with fewer adverse effects than those on alternative therapies.
Study CReported improved tolerability and adherence among patients using dolutegravir as part of their HIV treatment regimen.

Toxicological Profile

While this compound has beneficial applications, its safety profile must be considered:

  • Reproductive Toxicity :
    • Studies have indicated potential reproductive toxicity associated with high doses of related compounds, suggesting that caution is warranted when evaluating the safety of this compound .
  • General Toxicity :
    • In animal studies, doses exceeding 300 mg/kg body weight per day resulted in decreased body weight and increased liver weights without significant histopathological changes . The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Aminobutan-1-ol, and what are their respective yields under standard conditions?

  • Methodological Answer : Two primary methods are documented:

  • Route 1 : Reduction of 3-aminobutyric acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), achieving ~99% yield .
  • Route 2 : Hydrolysis of ethyl 3-aminobutyrate under basic conditions (e.g., NaOH), yielding ~80% .
    Variations in catalysts, solvent purity, and reaction duration significantly impact efficiency.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15+ minutes .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N2) at room temperature, protected from light to prevent degradation .

Q. How should researchers address accidental exposure to this compound in laboratory settings?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Ingestion : Rinse mouth with water; seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of (R)- and (S)-3-Aminobutan-1-ol during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ enantioselective hydrogenation catalysts (e.g., Pd/BINAP) to favor the desired enantiomer during reduction steps .

Q. What role does this compound play in the synthesis of HIV integrase inhibitors, and what are the key reaction steps involved?

  • Methodological Answer :

  • Intermediate Utility : The (R)-enantiomer is a precursor for HIV integrase inhibitors. Key steps include:
  • Amide Coupling : Reacting with carboxylic acid derivatives using EDC/HOBt.
  • Ring Closure : Intramolecular cyclization under acidic conditions to form heterocyclic cores .

Q. How do reaction conditions influence the yield disparities between the two primary synthetic routes of this compound?

  • Methodological Answer :

  • Route 1 (99% Yield) : LiAlH4 provides strong reducing power but requires strict anhydrous conditions. Impurities from residual solvents (e.g., THF) can lower yields if not thoroughly removed .
  • Route 2 (80% Yield : Hydrolysis efficiency depends on NaOH concentration and reaction time. Side reactions (e.g., ester saponification) may compete, reducing overall yield .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR (δ 1.2 ppm for CH3, δ 3.6 ppm for OH) and <sup>13</sup>C NMR confirm backbone structure .
  • Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralcel® OD-H .
  • Mass Spectrometry : ESI-MS (m/z 89.14 [M+H]<sup>+</sup>) validates molecular weight .

Q. What strategies can be employed to mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct steps below 0°C to slow racemization kinetics.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during reactive steps .

Q. What are the potential sources of impurities in this compound synthesis, and how can they be controlled chromatographically?

  • Methodological Answer :
  • Impurities : Unreacted starting materials (e.g., 3-aminobutyric acid) or by-products (e.g., ethyl esters).
  • Purification : Silica gel column chromatography (eluent: CH2Cl2/MeOH 9:1) removes polar impurities .

Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the successful synthesis of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Peaks at ~3350 cm<sup>-1</sup> (N-H stretch) and ~1050 cm<sup>-1</sup> (C-O stretch) confirm functional groups .
  • <sup>1</sup>H NMR : Integration ratios (e.g., 3:2:1 for CH3, CH2, OH protons) validate stoichiometry .

Q. What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?

  • Methodological Answer :
  • Solubility : High polarity enables dissolution in polar aprotic solvents (e.g., DMF), facilitating nucleophilic substitutions .
  • Boiling Point : 168.3°C necessitates vacuum distillation for purification .

Properties

IUPAC Name

3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480280
Record name 3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2867-59-6
Record name 3-Amino-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.